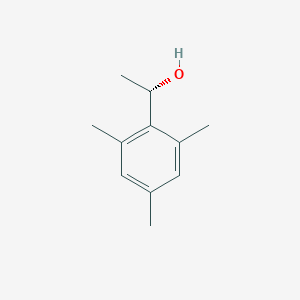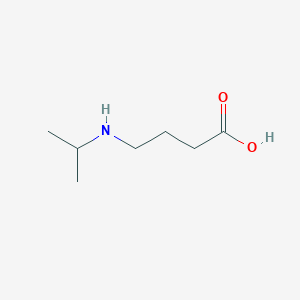
4-(Isopropylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Propan-2-yl)amino]butanoic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(propan-2-yl)amino]butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with isopropylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4-[(propan-2-yl)amino]butanoic acid may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures efficient production with minimal by-products. The final product is purified using techniques such as crystallization or chromatography to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(Propan-2-yl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(Propan-2-yl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 4-[(propan-2-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Propan-2-yl)amino]butanoic acid hydrochloride
- 4-{[4-(propan-2-yl)phenyl]amino}butanoic acid
Uniqueness
4-[(Propan-2-yl)amino]butanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-6(2)8-5-3-4-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
SMCBROTVHCSQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)

![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)
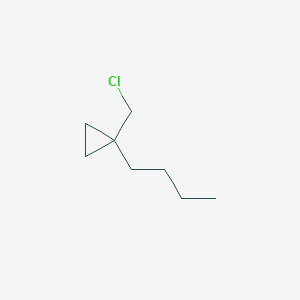
![6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
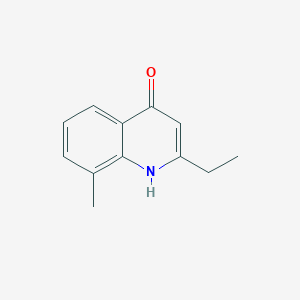
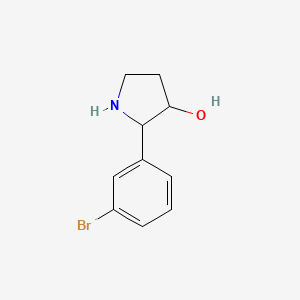
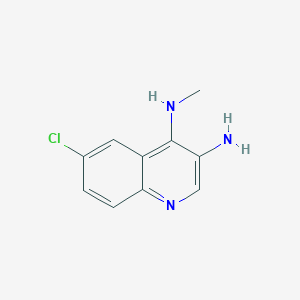

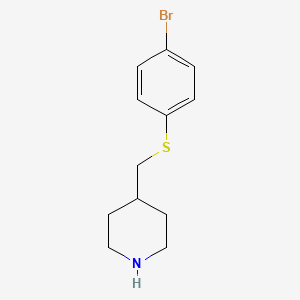
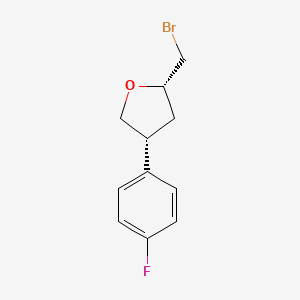
![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
![6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13183593.png)
